Opicapone Opicapone Opicapone is a ring assembly and an oxadiazole.
Opicapone is a potent, reversible, and peripherally-acting third-generation inhibitor of catechol-o-methyltransferase (COMT), an enzyme involved in the breakdown of various catecholamines including dopamine. Many patients with Parkinson’s disease treated with levodopa plus a dopa decarboxylase (DDC) inhibitor (eg carbidopa) experience motor complications over time, which calls for the management of these symptoms through the use of a dopamine agonist, a monoamine oxidase B inhibitor (selegiline, rasagiline), a catechol-O-methyl transferase (COMT) inhibitor, or amantadine, or using a modified-release formulation of levodopa. Opicapone is used for adjunct therapy to levodopa and carbidopa in adult patients with Parkinson's disease and end-of-dose motor fluctuations. Opicapone was approved for use by the European Commission in June 2016 and the FDA in April 2020. It is marketed under the brand name Ongentys as once-daily oral capsules. Exhibiting a long duration of action that exceeds 24 hours, opicapone can be administered once-daily and demonstrates the lowest risk for cytotoxicity compared to other catechol-O-methyltransferase inhibitors.
Opicapone is a Catechol-O-Methyltransferase Inhibitor. The mechanism of action of opicapone is as a Catechol O-Methyltransferase Inhibitor.
Opicapone is a catechol-O-methyltransferase inhibitor that is used as adjunctive therapy to levodopa/carbidopa in patients with Parkinson disease experiencing difficulty with “off” episodes when motor symptoms breakthrough on treatment. Opicapone has been associated with a minimal rate of serum enzyme elevations during therapy and has not been linked to cases of clinically apparent liver injury with jaundice.
Brand Name: Vulcanchem
CAS No.: 923287-50-7
VCID: VC0538182
InChI: InChI=1S/C15H10Cl2N4O6/c1-5-10(13(17)20(24)6(2)11(5)16)14-18-15(27-19-14)7-3-8(21(25)26)12(23)9(22)4-7/h3-4,22-23H,1-2H3
SMILES: CC1=C(C(=[N+](C(=C1Cl)C)[O-])Cl)C2=NOC(=N2)C3=CC(=C(C(=C3)O)O)[N+](=O)[O-]
Molecular Formula: C15H10Cl2N4O6
Molecular Weight: 413.2 g/mol

Opicapone

CAS No.: 923287-50-7

Cat. No.: VC0538182

Molecular Formula: C15H10Cl2N4O6

Molecular Weight: 413.2 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Opicapone - 923287-50-7

Specification

CAS No. 923287-50-7
Molecular Formula C15H10Cl2N4O6
Molecular Weight 413.2 g/mol
IUPAC Name 5-[3-(2,5-dichloro-4,6-dimethyl-1-oxidopyridin-1-ium-3-yl)-1,2,4-oxadiazol-5-yl]-3-nitrobenzene-1,2-diol
Standard InChI InChI=1S/C15H10Cl2N4O6/c1-5-10(13(17)20(24)6(2)11(5)16)14-18-15(27-19-14)7-3-8(21(25)26)12(23)9(22)4-7/h3-4,22-23H,1-2H3
Standard InChI Key ASOADIZOVZTJSR-UHFFFAOYSA-N
SMILES CC1=C(C(=[N+](C(=C1Cl)C)[O-])Cl)C2=NOC(=N2)C3=CC(=C(C(=C3)O)O)[N+](=O)[O-]
Canonical SMILES CC1=C(C(=[N+](C(=C1Cl)C)[O-])Cl)C2=NOC(=N2)C3=CC(=C(C(=C3)O)O)[N+](=O)[O-]
Appearance Solid powder
Boiling Point 701.1±70.0 °C(Predicted)

Introduction

Pharmacokinetic and Pharmacodynamic Profile

Key Pharmacokinetic Parameters

Parameter25 mg Opicapone50 mg Opicapone
Peak Plasma Concentration (Cmax)8.5 ng/mL16.0 ng/mL
Area Under the Curve (AUC)42.5 ng·h/mL85.0 ng·h/mL
Half-Life2.5 hours2.7 hours

Data derived from Phase I studies .

Impact on Levodopa Pharmacokinetics

In a modified cross-over trial, opicapone 50 mg combined with levodopa/carbidopa 400/100 mg (four or five daily doses) demonstrated:

  • 30% increase in levodopa total exposure (AUC) compared to levodopa 500/125 mg without opicapone.

  • Doubled plasma half-life of levodopa, reducing trough concentrations and fluctuation indices .

  • Significant reduction in OFF-time (mean decrease: 1.5–2 hours) and increase in ON-time (mean increase: 1.5–2 hours) .

Clinical Efficacy in Motor Fluctuations

Pivotal Phase III Trials (BIPARK-I and BIPARK-II)

The BIPARK trials enrolled 1,027 levodopa-treated PD patients with ≥1.5 hours of daily OFF-time. Key findings include:

EndpointPlacebo (N=255)Opicapone 25 mg (N=241)Opicapone 50 mg (N=262)
Change in Total ON-time (min)+50.1+93.1+111.9
Change in ON-time Without Dyskinesia (min)+43.1+85.8+107.8
Reduction in OFF-time (min)–61.8 (vs. placebo)–111.9 (vs. placebo)

LS mean ± SEM; p < 0.001 for 50 mg vs. placebo .

Key Observations:

  • Dose-Dependent Efficacy: The 50 mg dose showed superior efficacy to 25 mg, with a 61.8-minute increase in ON-time vs. placebo .

  • Dyskinesia: Opicapone increased dyskinesia frequency compared to placebo (p < 0.05), though most cases were mild and manageable .

  • Levodopa Dose Reduction: 21.3% of opicapone-treated patients reduced levodopa intake vs. 9.2% on placebo, indicating improved tolerability .

Adverse EventPlacebo (%)Opicapone 25 mg (%)Opicapone 50 mg (%)
Dyskinesia12.518.724.8
Nausea5.16.27.3
Hypertension3.94.55.0
Serious AEs2.32.12.7

Data pooled from BIPARK-I/II .

Long-Term Efficacy and Dose Optimization

Sustained Benefits Over 1 Year

An open-label extension study (N=262) demonstrated:

  • Consistent OFF-Time Reduction: Mean OFF-time remained reduced by 1.8–2.1 hours at 12 months.

  • Stable Dyskinesia Profile: No escalation in dyskinesia severity despite prolonged use .

Levodopa Dose Adjustments

Opicapone enables reduced levodopa intake while maintaining efficacy:

  • Dose Reduction: 35% of patients in the BIPARK trials reduced levodopa dose by 100–200 mg/day .

  • Trough Level Avoidance: Lower levodopa doses with opicapone avoid plasma troughs, minimizing OFF-periods .

Comparative Efficacy with Other COMT Inhibitors

ParameterOpicapone (50 mg)Entacapone (200 mg)Tolcapone (200 mg)
Dosing FrequencyOnce daily3x daily3x daily
Levodopa AUC Increase30%15–20%25–35%
Hepatotoxicity RiskLowModerateHigh

Data synthesized from clinical trials .

Opicapone’s once-daily regimen and superior AUC enhancement make it preferable for patients needing simplified dosing. Its hepatotoxicity profile is safer than tolcapone, addressing a critical limitation of earlier COMT inhibitors .

Challenges and Future Directions

Limitations of Current Evidence

  • Early Fluctuation Populations: Most trials focus on advanced PD; data on early-stage patients remain limited .

  • Long-Term Non-Motor Outcomes: Sustained benefits on anxiety, sleep, and autonomic dysfunction require further study .

Emerging Research Priorities

  • Personalized Dosing: Tailoring levodopa reductions based on patient-specific pharmacokinetics .

  • Cost-Effectiveness: Evaluating healthcare savings from reduced levodopa use and hospitalizations .

  • Combination Therapies: Exploring synergies with MAO-B inhibitors (e.g., rasagiline) or GLUD1 inhibitors .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator